ビス(2-クロロエチル)ジスルフィド

概要

説明

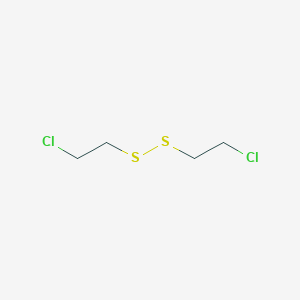

Disulfide, bis(2-chloroethyl) is an organosulfur compound with the molecular formula C4H8Cl2S2 and a molecular weight of 191.142 g/mol . It is also known by other names such as 1,6-Dichloro-3,4-dithiahexane and 2,2’-Dichloroethyl disulfide . This compound is characterized by the presence of two chloroethyl groups attached to a disulfide linkage. It is a colorless to pale yellow liquid with a slight odor.

科学的研究の応用

Polymer Science

Disulfide, bis(2-chloroethyl) is utilized in the synthesis of polymers through various polymerization techniques. Its unique disulfide bond provides specific properties that enhance the functionality of the resulting polymers.

Synthesis of Polymers

Recent studies have demonstrated that disulfide-containing monomers can be incorporated into chain-growth polymerization processes. The incorporation of these monomers results in polymers with stimuli-sensitive properties and dynamic architectures. For instance:

- Free Radical Polymerization (FRP) : Disulfide bonds allow for the creation of polymers that can respond to biological stimuli such as glutathione (GSH), facilitating targeted drug delivery systems. These polymers can release therapeutic agents in response to intracellular conditions, enhancing their efficacy and reducing side effects .

- Nanoparticle Formation : Polymers derived from disulfide monomers can form nanoparticles that encapsulate drugs, allowing for controlled release profiles. For example, amphiphilic block copolymers synthesized from disulfide-containing monomers have shown promise in drug delivery applications by releasing payloads at specific pH levels .

Case Study: Drug Delivery Systems

A notable application of disulfide, bis(2-chloroethyl) is in drug delivery systems where it serves as a linker for anticancer drugs. Research has shown that polymers containing disulfide linkages can effectively deliver doxorubicin (DOX) and release it in response to GSH levels within cancer cells . This method enhances the therapeutic index of the drug while minimizing systemic toxicity.

Medicinal Chemistry

In medicinal chemistry, disulfide compounds are often investigated for their potential as prodrugs or as part of drug conjugates due to their ability to undergo reduction reactions within biological systems.

Prodrug Development

Disulfide, bis(2-chloroethyl) has been studied for its potential as a prodrug that can be activated within target tissues. The reduction of disulfide bonds can release active therapeutic agents selectively in diseased tissues, improving the specificity and reducing off-target effects .

Toxicological Profile

Understanding the toxicological aspects of disulfide compounds is crucial for their application in pharmaceuticals and materials science. The Agency for Toxic Substances and Disease Registry (ATSDR) has provided insights into the health effects associated with exposure to bis(2-chloroethyl) compounds:

- Health Risks : Exposure to disulfides like bis(2-chloroethyl) has been linked to various health risks including respiratory issues and potential carcinogenic effects .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Polymer Science | Drug delivery systems | Enhanced release profiles via GSH response |

| Medicinal Chemistry | Prodrug development | Activation in target tissues improves specificity |

| Toxicology | Health risk assessments | Linked to respiratory issues and carcinogenicity |

作用機序

Target of Action

It’s known that disulfide compounds can undergo various chemical reactions.

Mode of Action

The mode of action of Disulfide, bis(2-chloroethyl) involves a series of chemical reactions. The reaction mechanism is based on the preliminary ionization of a thiol molecule to the RS anion followed by the oxidation of the latter to the RS radical in the presence of MnIII. The dimerization of RS• affords the target disulfide .

Biochemical Pathways

It’s known that disulfide compounds can affect a broad range of substrates and sulfur reagents.

Result of Action

It’s known that disulfide compounds can have significant effects at the molecular and cellular level.

生化学分析

Biochemical Properties

The biochemical properties of Disulfide, bis(2-chloroethyl) are not well-studied. It is known that disulfides play a crucial role in the formation and stabilization of protein structures. They can undergo redox reactions, which are important in various biochemical processes .

Cellular Effects

This process is associated with the accumulation of disulfides and the depletion of NADPH, leading to disulfide stress .

Molecular Mechanism

It is known that disulfides can react with thiol groups in proteins, leading to the formation of disulfide bonds . This can alter the structure and function of proteins, potentially leading to cellular effects .

Temporal Effects in Laboratory Settings

It is known that disulfides can undergo redox reactions, which may influence their effects over time .

Dosage Effects in Animal Models

It is known that the toxicity of disulfides can vary depending on the dosage .

Metabolic Pathways

It is known that disulfides can be involved in redox reactions, which are important in various metabolic pathways .

Transport and Distribution

It is known that disulfides can react with thiol groups in proteins, which may influence their distribution within cells .

Subcellular Localization

It is known that disulfides can react with thiol groups in proteins, which may influence their localization within cells .

準備方法

The synthesis of disulfide, bis(2-chloroethyl) can be achieved through various methods. One common approach involves the reaction of thiols with oxidizing agents to form disulfides. For example, the oxidative coupling of thiols using oxidants such as oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, or benzoquinones can yield disulfides . Another method involves the nucleophilic substitution of sulfur-containing compounds by thiolate anions . Industrial production methods may involve the use of metal-containing catalysts or nonmaterial reagents such as electric current, visible light, or microwave irradiation to facilitate the synthesis of disulfides .

化学反応の分析

Disulfide, bis(2-chloroethyl) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to thiols.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Disulfide, bis(2-chloroethyl) is similar to other mustard compounds, such as sulfur mustard (bis(2-chloroethyl) sulfide) and nitrogen mustards (e.g., mechlorethamine). These compounds share the ability to alkylate nucleophilic groups and form cross-links in biological molecules . disulfide, bis(2-chloroethyl) is unique in its disulfide linkage, which can undergo redox reactions and contribute to its reactivity. Similar compounds include:

Sulfur mustard (bis(2-chloroethyl) sulfide): A potent vesicant and alkylating agent used as a chemical weapon.

Nitrogen mustards (e.g., mechlorethamine): Used in chemotherapy for their alkylating properties.

生物活性

Disulfide, bis(2-chloroethyl) (also known as bis(2-chloroethyl)sulfide or mustard gas) is a chemical compound with significant biological activity. It is primarily recognized for its use as a chemical warfare agent due to its cytotoxic and blistering properties. This article explores the biological activity of this compound, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

- Chemical Formula: C₄H₈Cl₂S₂

- Molecular Weight: 191.14 g/mol

- CAS Registry Number: 1002-41-1

Disulfide, bis(2-chloroethyl) is classified under sulfur mustards, which are known for their alkylating properties that lead to severe damage to cellular components, particularly DNA and proteins .

The primary mechanism through which disulfide, bis(2-chloroethyl) exerts its biological effects is through alkylation . This process involves the addition of alkyl groups to DNA, RNA, and proteins, leading to:

- DNA Damage: Alkylation can cause cross-linking of DNA strands, preventing proper replication and transcription. This can result in mutations or cell death.

- Protein Modification: The alteration of proteins can disrupt cellular signaling pathways and structural integrity.

Toxicological Effects

Disulfide, bis(2-chloroethyl) is a potent nonspecific toxin . Its toxicity manifests through several pathways:

- Cytotoxicity: Exposure can lead to cell death in various tissues, particularly in rapidly dividing cells such as those in the bone marrow and gastrointestinal tract.

- Carcinogenic Potential: Studies indicate that exposure to bis(2-chloroethyl) compounds may increase the risk of certain cancers. For instance, research has shown an association between exposure and an elevated incidence of pancreatic and hematopoietic cancers among workers in related industries .

Case Studies

- Cancer Risk Assessment:

- Mutagenicity Testing:

Biological Activity Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | High | |

| Mutagenicity | Positive (Ames Test) | |

| Carcinogenicity | Limited evidence in humans; strong evidence in animals |

Therapeutic Implications

Despite its notorious reputation as a chemical weapon, there is ongoing research into the potential therapeutic applications of disulfide compounds. For example:

- Anticancer Research: The alkylating properties of disulfides are being explored for their potential in cancer therapy, targeting rapidly dividing cells .

- Neutralizing Agents: Compounds like methimazole have been studied for their ability to neutralize the toxic effects of mustard agents by forming less harmful products upon reaction with bis(2-chloroethyl) .

特性

IUPAC Name |

1-chloro-2-(2-chloroethyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZUXHZXUFQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)SSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143006 | |

| Record name | Disulfide, bis(2-chloroethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-41-1 | |

| Record name | Bis(2-chloroethyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(2-chloroethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-chloroethyl)disulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-chloroethyl) disulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。